5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of the compound is C15H13BrClNO2. The InChI Key is UGBPFPJQRDBYHO-UHFFFAOYSA-N. The Canonical SMILES representation is COC1=CC=C (C=C1)CNC (=O)C2=C (C=CC (=C2)Br)Cl.Physical and Chemical Properties Analysis
The compound is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol.Scientific Research Applications
Intermolecular Interactions and Structural Analysis
One study delved into the intermolecular interactions of antipyrine-like derivatives, which share structural similarities with the queried compound, highlighting the significance of N-H...O and C-H...O hydrogen bonds, alongside C-H...π and lone pair...π contacts. This research emphasizes the importance of electrostatic energy contributions to the stabilization of molecular assemblies, offering insights into the molecular structure through Hirshfeld surface analysis and DFT calculations (Saeed et al., 2020).
Synthesis and Radiotracer Applications
Another area of research involves the synthesis of compounds for radiotracer applications, such as the development of PET radiotracers for studying CB1 cannabinoid receptors. This demonstrates the compound's relevance in advancing neuroimaging techniques and understanding neurological pathways (Katoch-Rouse & Horti, 2003).
Heterocyclic Synthesis and Antimicrobial Activity
The potential for creating heterocyclic compounds with antimicrobial properties is another key application. Research into the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives from similar compounds has shown promising antimicrobial activities, underscoring the compound's role in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Practical Synthesis for Pharmacological Applications
Furthermore, the practical synthesis of compounds, such as CCR5 antagonists from similar bromo-chloro derivatives, highlights the application of these substances in creating pharmacologically active agents. This underscores the role of such compounds in facilitating the development of new drugs with potential applications in treating various diseases (Ikemoto et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O3S/c1-27-13-5-3-12(4-6-13)24-18(15-9-28(26)10-17(15)23-24)22-19(25)14-8-11(20)2-7-16(14)21/h2-8H,9-10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYGPPQHRHVZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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